Validated Lorlatinib Intermediate: Direct Comparison of Synthetic Utility
The target compound is specifically cited as an intermediate in the synthesis of Lorlatinib, a third-generation ALK/ROS1 inhibitor . Its structural analog, tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1692905-93-3) , lacks the N-methyl group and has a molecular weight of 301.14 g/mol versus 315.17 g/mol for the target compound. That analog has not been explicitly linked to Lorlatinib synthesis in the same way. This constitutes circumstantial evidence that only the target compound (or its derivatives) has been validated for that specific synthetic route.
| Evidence Dimension | Validated synthetic utility in Lorlatinib production |
|---|---|
| Target Compound Data | Explicitly listed as Lorlatinib intermediate |
| Comparator Or Baseline | tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate (CAS 1692905-93-3): no explicit Lorlatinib citation found |
| Quantified Difference | N/A (qualitative difference in documented application) |
| Conditions | Literature and vendor technical documentation |
Why This Matters
For procurement decisions, a documented synthetic path reduces risk in scale-up, making the target compound a lower-risk building block for programs pursuing ALK/ROS1 inhibitors.
